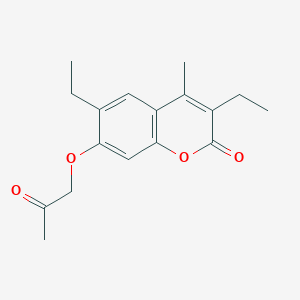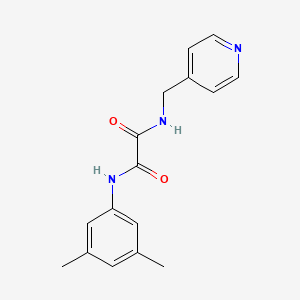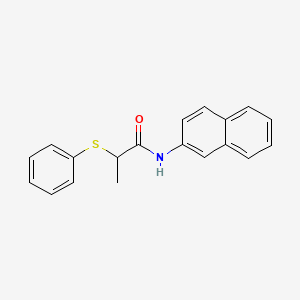
N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders, such as anxiety, depression, and addiction.
Mécanisme D'action
The metabotropic glutamate receptor subtype 5 (mGluR5) is a G-protein-coupled receptor that is expressed in various regions of the brain. Activation of mGluR5 has been implicated in various neurological disorders, including anxiety, depression, and addiction. N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 acts as a selective antagonist of mGluR5, blocking the receptor's activity and reducing the downstream signaling pathways that contribute to these disorders.
Biochemical and physiological effects:
N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 has been shown to have a range of biochemical and physiological effects in animal models. For example, studies have shown that N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 can reduce glutamate release in the prefrontal cortex, a brain region that is involved in executive function and decision-making. Additionally, N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the reward pathway and is dysregulated in addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 in lab experiments is its selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation of using N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 is its relatively short half-life, which requires frequent dosing in animal models. Additionally, the complex synthesis of N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 may limit its availability for some researchers.
Orientations Futures
There are several potential future directions for research on N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 and mGluR5 antagonists. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used in both animal models and humans. Additionally, studies could investigate the potential therapeutic applications of mGluR5 antagonists in other neurological disorders, such as schizophrenia and Parkinson's disease. Finally, research could focus on the development of new drug delivery methods to improve the efficacy and bioavailability of mGluR5 antagonists.
Méthodes De Synthèse
The synthesis of N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 involves several steps, including the reaction of 4-chlorobenzylamine with 2-ethylphenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with methanesulfonyl chloride to yield N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930. The synthesis of N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 has been widely used in scientific research to study the role of mGluR5 in various neurological disorders. For example, studies have shown that N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 can reduce anxiety-like behavior in animal models, suggesting that mGluR5 antagonists may have therapeutic potential for anxiety disorders. Similarly, N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 has been shown to reduce cocaine-seeking behavior in rats, indicating that mGluR5 antagonists may be useful in the treatment of addiction.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-ethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-3-15-6-4-5-7-17(15)21(25(2,23)24)13-18(22)20-12-14-8-10-16(19)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIULEGHUOBSPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5039127.png)


![3-[4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone](/img/structure/B5039146.png)


![1-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5039158.png)
![2,4-diphenyl-3-[(2-propyn-1-yloxy)carbonyl]cyclobutanecarboxylic acid](/img/structure/B5039159.png)
![7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039164.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5039170.png)

![5-[(3-chloro-4-methylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5039175.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5039182.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5039183.png)